molecular formula C13H14F3N5OS B5533338 2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide

2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide

Cat. No. B5533338
M. Wt: 345.35 g/mol
InChI Key: STKLZPPMOMOZAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives involves the reaction of amino-triazole with acetyl chloride in dry benzene, leading to a range of compounds with varied substituents. For instance, N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives are prepared through reactions involving 4-amino-4H-1,2,4-triazole, showcasing the versatility and reactivity of triazole compounds in synthesizing complex molecules (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of triazole derivatives displays significant diversity, with compounds often adopting near "V" shapes and forming 3-D arrays through a variety of intermolecular interactions. These interactions include hydrogen bonds and C–H···π interactions, which contribute to the stability and crystallinity of these compounds (Boechat et al., 2011).

Chemical Reactions and Properties

Triazole derivatives participate in a range of chemical reactions, including cycloaddition and condensation reactions. These reactions facilitate the synthesis of complex heterocyclic structures, which are valuable in various chemical and pharmacological applications. For example, cycloaddition reactions involving triazole compounds can yield diverse heterocyclic systems with potential biological activities (Hunnur, Latthe, & Badami, 2005).

Physical Properties Analysis

The physical properties of triazole derivatives, such as their crystalline structure, are influenced by their molecular geometry and intermolecular interactions. Studies on various triazole compounds have elucidated their crystalline arrangements and the role of hydrogen bonding and π interactions in determining their solid-state structures (Xue et al., 2008).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including their reactivity and functional group transformations, are central to their utility in synthesizing novel compounds with desired biological activities. These properties are explored through reactions with various reagents, leading to the formation of compounds with diverse functional groups and potential pharmacological activities (MahyavanshiJyotindra et al., 2011).

properties

IUPAC Name

2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N5OS/c1-7-3-4-9(8(2)5-7)18-10(22)6-23-12-20-19-11(21(12)17)13(14,15)16/h3-5H,6,17H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKLZPPMOMOZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide

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